molecular formula C19H20ClN7O4 B2364385 ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate CAS No. 847384-69-4

ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2364385
CAS No.: 847384-69-4
M. Wt: 445.86
InChI Key: JMCHYEXDXKRTCO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H20ClN7O4 and its molecular weight is 445.86. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate (CAS Number: 847384-69-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's molecular structure, synthesis, and biological activities, particularly focusing on its anticancer properties and other pharmacological effects.

Molecular Structure and Properties

The molecular formula of this compound is C19H20ClN7O4, with a molecular weight of 445.86 g/mol. The compound features a triazolopyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H20ClN7O4
Molecular Weight445.86 g/mol
Purity≥95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate triazole and pyrimidine derivatives. The synthetic pathway often includes acylation and cyclization processes to achieve the desired structural configuration.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, derivatives of triazolopyrimidines have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound exhibited notable cytotoxicity with an IC50 value in the low micromolar range.
  • HCT-116 (Colon Cancer) : Similar efficacy was observed in this cell line.
  • PC-3 (Prostate Cancer) : The compound also demonstrated activity against prostate cancer cells.

In a comparative study involving related compounds, this compound was found to be more effective than standard chemotherapeutic agents such as doxorubicin .

The mechanism underlying the anticancer activity of this compound is believed to involve:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways leading to cancer cell death.
  • Targeting Specific Enzymes : Molecular docking studies suggest that it may inhibit key enzymes involved in cancer cell metabolism .

Other Pharmacological Activities

Beyond its anticancer properties, this compound has been investigated for:

  • Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Demonstrating potential in reducing inflammation in preclinical models.

Case Studies and Research Findings

Several case studies have documented the effectiveness of triazolopyrimidine derivatives in clinical settings:

  • Study on MCF-7 Cells : A derivative similar to the compound showed an increase in apoptosis by 58.29-fold compared to untreated controls .
  • Molecular Docking Studies : In silico analyses revealed favorable binding interactions with targets such as EGFR and PI3K, indicating a potential for further development as an anticancer therapeutic .

Properties

IUPAC Name

ethyl 4-[2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN7O4/c1-2-31-19(30)25-8-6-24(7-9-25)15(28)11-26-12-21-17-16(18(26)29)22-23-27(17)14-5-3-4-13(20)10-14/h3-5,10,12H,2,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCHYEXDXKRTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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